molecular formula C17H19N3O5S B2692833 Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate CAS No. 1448037-39-5

Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate

Cat. No. B2692833
CAS RN: 1448037-39-5
M. Wt: 377.42
InChI Key: WMLNCQVXCIOPAC-UHFFFAOYSA-N
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Description

Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate, also known as PZP-MB, is a chemical compound that has shown great potential in scientific research applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis

    The synthesis of new heterocycles based on sulfonamide and pyrazole structures has been explored, demonstrating potential antimicrobial activity. These studies involve the synthesis of compounds that share structural similarities with Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate, indicating its potential for producing biologically active molecules (El‐Emary, Al-muaikel, & Moustafa, 2002).

  • Adhesion Molecule Inhibition

    Piperidine carboxylic acid derivatives, which share a functional group with the compound , have been studied for their ability to inhibit adhesion molecules. This property is significant in reducing inflammatory responses and could be relevant in researching new anti-inflammatory agents (Kaneko et al., 2004).

Chemical Synthesis Techniques

  • Ultrasonic Irradiation in Synthesis: The use of ultrasonic irradiation as an eco-friendly energy source for the synthesis of novel compounds, including those containing sulfone moiety, has been demonstrated. This technique could be applicable in the efficient synthesis of this compound, offering a pathway to explore its various applications in a more sustainable manner (Al-Bogami, 2013).

Potential Applications in Drug Discovery

  • Synthetic Cannabinoid Receptor Agonists: The study of synthetic cannabinoid receptor agonists that share structural elements with this compound reveals insights into their metabolic fate, including ester hydrolysis and glucuronidation. Understanding these metabolic pathways is crucial for the identification of potential therapeutic targets and toxicological screening (Richter, Wagmann, Kavanagh, Brandt, & Meyer, 2022).

properties

IUPAC Name

methyl 4-(4-pyrazin-2-yloxypiperidin-1-yl)sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-24-17(21)13-2-4-15(5-3-13)26(22,23)20-10-6-14(7-11-20)25-16-12-18-8-9-19-16/h2-5,8-9,12,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLNCQVXCIOPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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